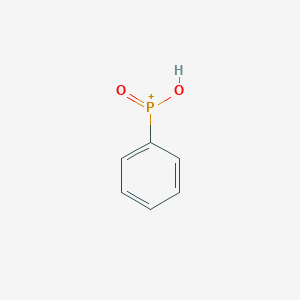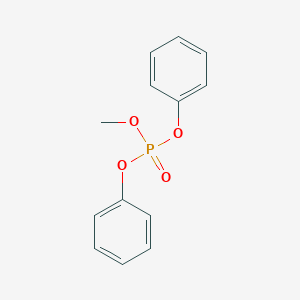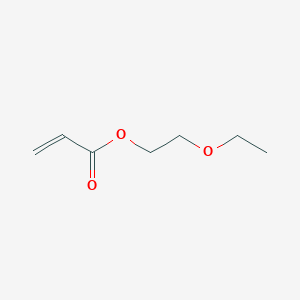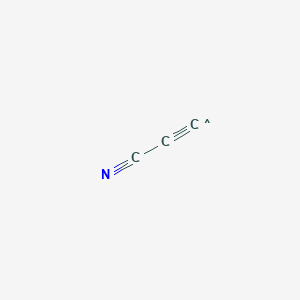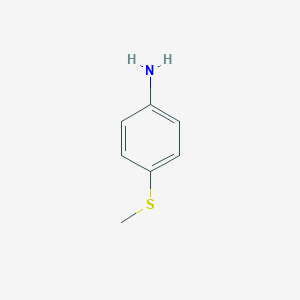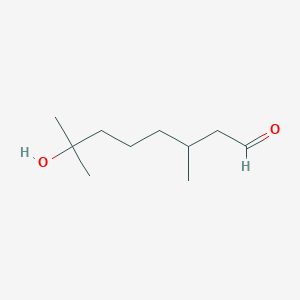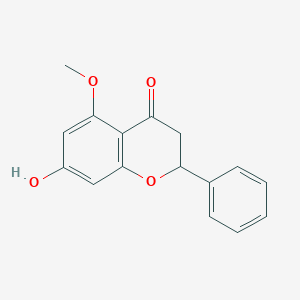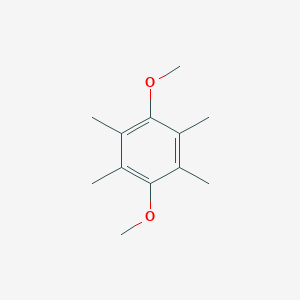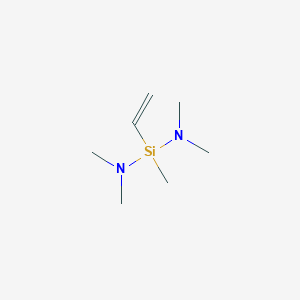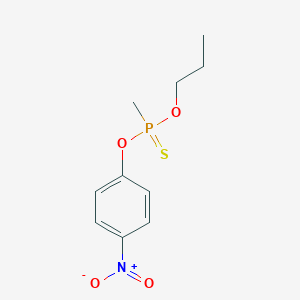
Phosphonothioic acid, methyl-, O-(4-nitrophenyl) O-propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonothioic acid, methyl-, O-(4-nitrophenyl) O-propyl ester, also known as Methyl Parathion, is a widely used organophosphate insecticide. It is a colorless to brown liquid with a garlic-like odor and is highly toxic to humans and animals. Methyl Parathion is used to control various pests in agriculture, forestry, and public health programs.
Mecanismo De Acción
Phosphonothioic acid, methyl-, O-(4-nitrophenyl) O-propyl ester Parathion inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. This results in an accumulation of acetylcholine, leading to overstimulation of the nervous system and ultimately causing paralysis and death.
Efectos Bioquímicos Y Fisiológicos
Phosphonothioic acid, methyl-, O-(4-nitrophenyl) O-propyl ester Parathion exposure can cause a range of biochemical and physiological effects in humans and animals. These effects include respiratory distress, muscle weakness, convulsions, and coma. Long-term exposure can lead to chronic health problems such as cancer, reproductive disorders, and neurological damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phosphonothioic acid, methyl-, O-(4-nitrophenyl) O-propyl ester Parathion is a useful tool for studying the toxicological effects of organophosphate insecticides on various organisms. However, its highly toxic nature makes it difficult to handle in the laboratory, and strict safety precautions must be taken to avoid exposure.
Direcciones Futuras
There are several future directions for research on Phosphonothioic acid, methyl-, O-(4-nitrophenyl) O-propyl ester Parathion. One area of interest is the development of safer and more effective alternatives to organophosphate insecticides. Another area of research is the investigation of the long-term health effects of exposure to pesticides on human health. Additionally, further studies are needed to better understand the mechanisms of toxicity of Phosphonothioic acid, methyl-, O-(4-nitrophenyl) O-propyl ester Parathion and other organophosphate insecticides on the nervous system.
Conclusion:
Phosphonothioic acid, methyl-, O-(4-nitrophenyl) O-propyl ester Parathion is a highly toxic organophosphate insecticide widely used in agriculture, forestry, and public health programs. It has been extensively studied in scientific research to investigate its toxicological effects on various organisms. Phosphonothioic acid, methyl-, O-(4-nitrophenyl) O-propyl ester Parathion inhibits the activity of acetylcholinesterase, leading to overstimulation of the nervous system and ultimately causing paralysis and death. While Phosphonothioic acid, methyl-, O-(4-nitrophenyl) O-propyl ester Parathion is a useful tool for studying the toxicological effects of organophosphate insecticides, its highly toxic nature makes it difficult to handle in the laboratory. Further research is needed to develop safer and more effective alternatives to organophosphate insecticides and to better understand the long-term health effects of exposure to pesticides on human health.
Métodos De Síntesis
Phosphonothioic acid, methyl-, O-(4-nitrophenyl) O-propyl ester Parathion is synthesized by reacting O-4-nitrophenol with O,O-Dimethyl phosphorochloridothioate and propyl alcohol. The reaction takes place in the presence of a catalyst, such as triethylamine. The resulting product is then purified by distillation and recrystallization.
Aplicaciones Científicas De Investigación
Phosphonothioic acid, methyl-, O-(4-nitrophenyl) O-propyl ester Parathion has been widely used in scientific research to study its toxicological effects on various organisms. It has been used to investigate the mechanism of action of organophosphate insecticides on the nervous system. Phosphonothioic acid, methyl-, O-(4-nitrophenyl) O-propyl ester Parathion has also been used to study the effects of environmental exposure to pesticides on human health.
Propiedades
Número CAS |
1085-34-3 |
|---|---|
Nombre del producto |
Phosphonothioic acid, methyl-, O-(4-nitrophenyl) O-propyl ester |
Fórmula molecular |
C10H14NO4PS |
Peso molecular |
275.26 g/mol |
Nombre IUPAC |
methyl-(4-nitrophenoxy)-propoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H14NO4PS/c1-3-8-14-16(2,17)15-10-6-4-9(5-7-10)11(12)13/h4-7H,3,8H2,1-2H3 |
Clave InChI |
CUONSTMEQBVTLL-UHFFFAOYSA-N |
SMILES |
CCCOP(=S)(C)OC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canónico |
CCCOP(=S)(C)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



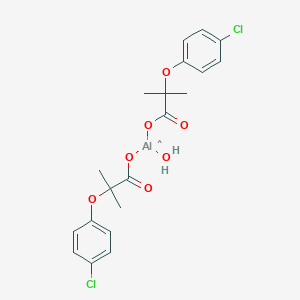
![Dibenzo[lm,yz]pyranthrene](/img/structure/B85577.png)
